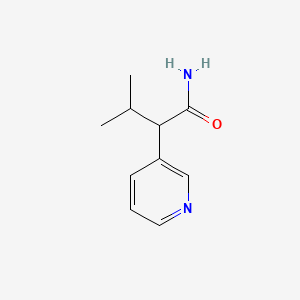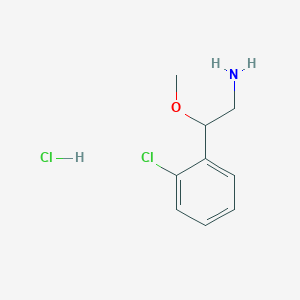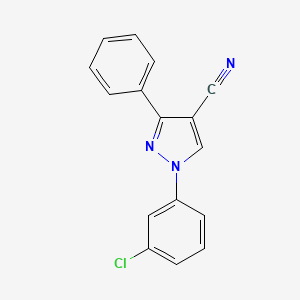
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
描述
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPPC, is a heterocyclic aromatic compound with a molecular weight of 248.6 g/mol. It is a synthetic compound with a wide range of applications in the fields of pharmaceuticals and agrichemicals. CPPC is of interest due to its ability to act as an inhibitor of enzymes and its potential for use in the development of new drugs.
科学研究应用
CPPC has been the subject of numerous scientific studies in the fields of pharmaceuticals and agrichemicals. In pharmaceuticals, CPPC has been studied for its potential as an inhibitor of enzymes, such as choline acetyltransferase, tyrosine hydroxylase, and monoamine oxidase. In agrichemicals, CPPC has been studied for its potential as an insecticide and as an agent for controlling plant diseases.
作用机制
The mechanism of action of CPPC is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, CPPC is thought to act as an insecticide by disrupting the nervous system of the insect.
生化和生理效应
The biochemical and physiological effects of CPPC are not well understood. However, it is known that CPPC is an enzyme inhibitor and is capable of disrupting the nervous system of insects. Additionally, CPPC has been studied for its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using CPPC in laboratory experiments are that it is a synthetic compound that is relatively easy to synthesize and is relatively stable. Additionally, CPPC has a wide range of applications in the fields of pharmaceuticals and agrichemicals. The limitations of using CPPC in laboratory experiments are that its mechanism of action is not fully understood and that its biochemical and physiological effects are not well understood.
未来方向
There are a number of potential future directions for research on CPPC. These include further investigation into the mechanism of action of CPPC, further study of its biochemical and physiological effects, and further study of its potential as an inhibitor of enzymes and as an agent for controlling plant diseases. Additionally, further research could be conducted into the potential use of CPPC as an anti-inflammatory agent. Finally, further research could be conducted into the potential use of CPPC as an insecticide.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-7-4-8-15(9-14)20-11-13(10-18)16(19-20)12-5-2-1-3-6-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQSVFUTXIFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



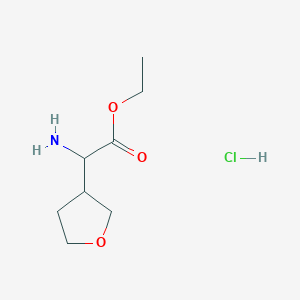
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
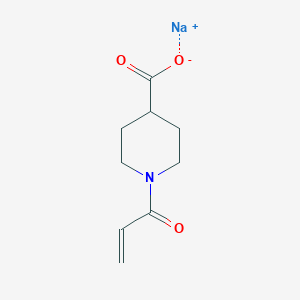

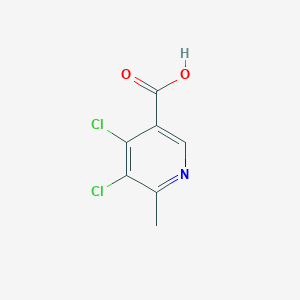
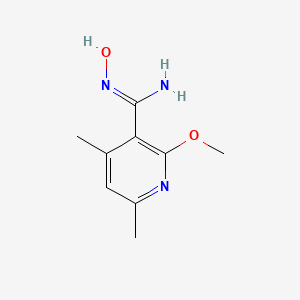

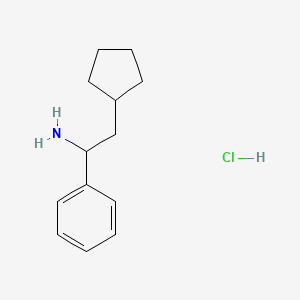

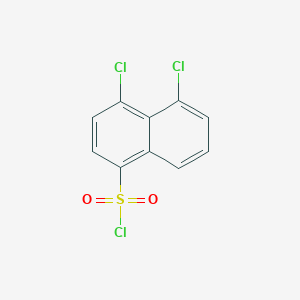
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
